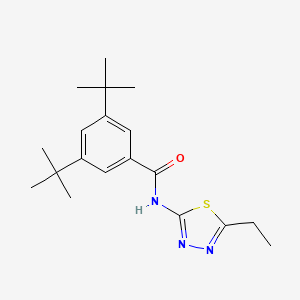
3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DTB-ET, is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential application in various fields such as pharmaceuticals, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to act by inhibiting various cellular pathways such as the PI3K/Akt/mTOR signaling pathway and the bacterial cell wall synthesis pathway. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to exhibit antibacterial activity by inhibiting the bacterial cell wall synthesis and disrupting the bacterial membrane integrity.
Advantages and Limitations for Lab Experiments
3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It exhibits potent anticancer and antibacterial activity, making it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties.
Future Directions
3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several potential future directions. It can be further studied for its potential application in drug development, particularly in the field of anticancer and antibacterial agents. Its mechanism of action can be further elucidated using various biochemical and biophysical techniques. This compound can also be modified to optimize its pharmacological properties and reduce its toxicity. Additionally, its application in other fields such as material science and agriculture can be explored.
Conclusion
This compound is a promising compound that exhibits potent anticancer and antibacterial activity. Its mechanism of action is not fully understood, and further research is needed to optimize its pharmacological properties. This compound has several potential future directions, particularly in the field of drug development. Its application in other fields such as material science and agriculture can also be explored.
Synthesis Methods
The synthesis of 3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction between 5-ethyl-2-amino-1,3,4-thiadiazole and 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which is further purified using recrystallization. The purity and yield of this compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
3,5-di-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential application in the field of pharmaceuticals. It has been reported to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It acts by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to exhibit antibacterial activity against various gram-positive and gram-negative bacteria. It acts by inhibiting the bacterial cell wall synthesis and disrupting the bacterial membrane integrity.
properties
IUPAC Name |
3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-8-15-21-22-17(24-15)20-16(23)12-9-13(18(2,3)4)11-14(10-12)19(5,6)7/h9-11H,8H2,1-7H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQJFKOMZQZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

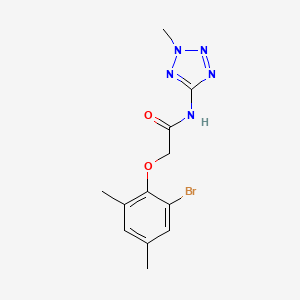
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

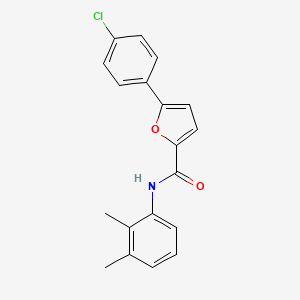
![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)



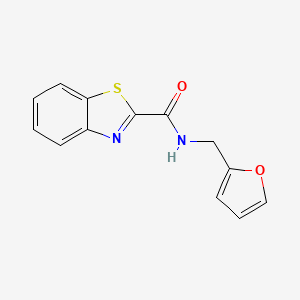
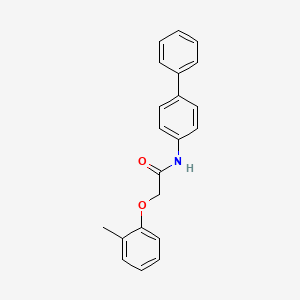
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)